4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Overview
Description
4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps, starting with the formation of the core hexopyranoside structure
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The formyl group can be reduced to a hydroxyl group.
Substitution: : The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside can be converted to 4-carboxy-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.
Reduction: : The compound can be reduced to 4-hydroxymethyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.
Substitution: : The acetyl groups can be replaced with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: : The compound can be used in biochemical studies to understand glycosylation processes and carbohydrate metabolism.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: : The compound can be utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and stability, affecting its biological activity.
Comparison with Similar Compounds
4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside: is unique due to its specific structural features. Similar compounds include:
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B2-D-galactopyranoside
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-\u03B1-D-mannopyranoside
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(24)29-10-18-19(30-12(2)25)20(31-13(3)26)21(32-14(4)27)22(34-18)33-16-7-6-15(9-23)8-17(16)28-5/h6-9,18-22H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAJUUVGFLXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965809 | |
Record name | 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-43-0 | |
Record name | NSC16965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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